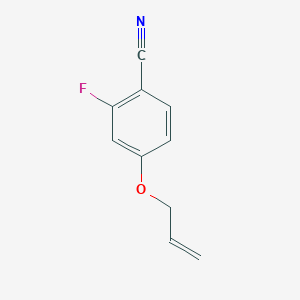

4-(Allyloxy)-2-fluorobenzonitrile

Description

Properties

IUPAC Name |

2-fluoro-4-prop-2-enoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-2-5-13-9-4-3-8(7-12)10(11)6-9/h2-4,6H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRFHZCVQCLPBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC(=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-2-fluorobenzonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2-fluorobenzonitrile.

Allylation: The 2-fluorobenzonitrile undergoes an allylation reaction with allyl alcohol in the presence of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB). The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Purification: The crude product is purified using techniques such as column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques for monitoring the reaction progress.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-2-fluorobenzonitrile can undergo various types of chemical reactions, including:

Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-(Allyloxy)-2-fluorobenzaldehyde or 4-(Allyloxy)-2-fluorobenzoic acid.

Reduction: Formation of 4-(Allyloxy)-2-fluorobenzylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Allyloxy)-2-fluorobenzonitrile has several scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: It can be used in the development of new materials with specific properties, such as polymers and resins.

Pharmaceutical Research: It may be explored for its potential biological activity and used in the development of new drugs.

Chemical Biology: It can be used as a probe to study biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-2-fluorobenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example:

Nitrile Group: The nitrile group can form hydrogen bonds or coordinate with metal ions.

Fluorine Atom: The fluorine atom can participate in hydrogen bonding and influence the electronic properties of the molecule.

Allyloxy Group: The allyloxy group can undergo various chemical transformations, making the compound versatile in organic synthesis.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 4-(Allyloxy)-2-fluorobenzonitrile

- CAS RN : 448956-54-5

- Molecular Formula: C₁₀H₈FNO

- Molecular Weight : 177.18 g/mol

- Key Features: Contains a fluorobenzonitrile core substituted with an allyloxy group (–O–CH₂–CH=CH₂) at the para position. InChIKey: Not explicitly provided but derivable from its SMILES (FC1=C(C#N)C=CC(OC=C=C)=C1) . Applications: Primarily used as an intermediate in organic synthesis, particularly in agrochemical and pharmaceutical research due to its reactive nitrile and allyl ether functionalities .

Comparison with Structurally Similar Fluorinated Benzonitriles

Substituent Variations and Physicochemical Properties

The table below compares This compound with analogs differing in substituents, molecular weight, and functional groups:

Biological Activity

Overview

4-(Allyloxy)-2-fluorobenzonitrile is an organic compound characterized by a benzene ring with an allyloxy group at the para position, a fluorine atom at the ortho position, and a nitrile group. This compound has garnered attention in scientific research due to its potential biological activity and applications in organic synthesis, materials science, and pharmaceutical research.

- Molecular Formula : C10H8FNO

- CAS Number : 448956-54-5

- Molecular Weight : 179.18 g/mol

The presence of the fluorine atom enhances the compound's stability and influences its electronic properties, making it particularly valuable in drug development and chemical biology.

The biological activity of this compound is largely attributed to its functional groups:

- Nitrile Group : Capable of forming hydrogen bonds and coordinating with metal ions, which can affect biological pathways.

- Fluorine Atom : Influences the electronic distribution within the molecule, potentially enhancing interactions with biological targets.

- Allyloxy Group : Offers versatility in chemical transformations that may be exploited for biological applications.

Biological Activity

Recent studies have indicated that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Preliminary tests suggest that this compound may inhibit bacterial growth, although specific mechanisms remain to be elucidated.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could be relevant for therapeutic applications.

- Cellular Effects : In vitro studies indicate that it may influence cell proliferation and apoptosis, suggesting a role in cancer research.

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

- Study on Antimicrobial Properties : A study conducted on various bacterial strains showed that this compound inhibited growth at concentrations ranging from 50 to 200 µg/mL. The mechanism was linked to disruption of bacterial cell wall synthesis .

- Enzyme Inhibition Analysis : Research published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits specific cytochrome P450 enzymes, which are crucial for drug metabolism. The IC50 values ranged from 10 µM to 25 µM depending on the enzyme subtype .

- Cancer Cell Line Studies : In vitro assays using human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values around 15 µM. The study suggested that this effect might be due to induced apoptosis .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals unique aspects of this compound:

| Compound Name | Structure Characteristics | Key Biological Activity |

|---|---|---|

| 4-(Allyloxy)-2-chlorobenzonitrile | Chlorine instead of fluorine | Moderate antimicrobial activity |

| 4-(Allyloxy)-2-bromobenzonitrile | Bromine instead of fluorine | Lower enzyme inhibition compared to fluorinated analog |

| 4-(Allyloxy)-2-iodobenzonitrile | Iodine instead of fluorine | Less stability; variable biological activity |

The fluorinated derivative demonstrates enhanced stability and potentially superior interactions with biological targets compared to its chloro, bromo, and iodo counterparts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.